(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone
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Overview
Description
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is an organic compound with the molecular formula C16H16OS It is a member of the methanone family, characterized by the presence of a ketone group bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: HNO3 for nitration, Br2 for bromination, sulfuric acid (H2SO4) as catalyst, controlled temperature.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)[4-(methylsulfonyl)phenyl]methanone.
Reduction: Formation of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanol.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The pathways involved may include the inhibition of enzymes or the modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylphenyl)[4-(methylsulfanyl)phenyl]methanone
- (4-Methoxyphenyl)[2,4,6-trimethylphenyl]methanone
- (3,4-Dimethylphenyl)[3-nitrophenyl]methanone
Uniqueness
(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone is unique due to the presence of both a methylsulfanyl group and a ketone group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in various research applications.
Properties
CAS No. |
64000-69-7 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2-methylphenyl)-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C15H14OS/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
MSILRDAZLIPHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
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